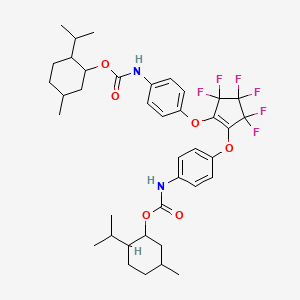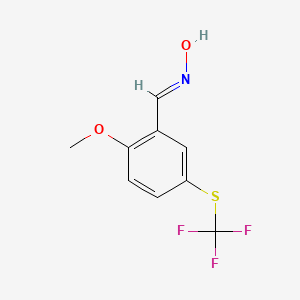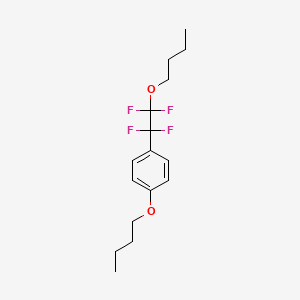
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene (BBEB) is a synthetic organic compound belonging to the family of aromatic hydrocarbons. BBEB is a colorless liquid with a faint aromatic odor and low volatility. It has a boiling point of 144°C, a melting point of -21°C and a density of 1.07 g/cm³. It is insoluble in water and has a low solubility in organic solvents. BBEB is a versatile compound and has been used in a variety of applications, including as a precursor for the synthesis of other compounds, as a solvent for organic reactions, and as a laboratory reagent.
Applications De Recherche Scientifique
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene has been used in a variety of scientific research applications, including as a precursor for the synthesis of other compounds, as a solvent for organic reactions, and as a laboratory reagent. It has been used in the synthesis of polymers, such as poly(butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene) (Pthis compound), which has applications in the field of materials science. This compound has also been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug ibuprofen.
Mécanisme D'action
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene acts as a solvent in organic reactions and is used to facilitate the formation of desired products. It is a polar solvent, which means that it can dissolve both polar and non-polar compounds. This compound is a good solvent for most organic compounds, including aromatic hydrocarbons, alcohols, and amines. It is also a good solvent for many inorganic compounds, such as salts and acids.
Biochemical and Physiological Effects
This compound is not considered to be a hazardous material; however, it can cause skin and eye irritation if it comes in contact with the skin or eyes. It is also a mild irritant to the respiratory system. Inhalation of this compound vapors can cause headaches, dizziness, nausea, and irritation to the throat and lungs. Prolonged or repeated exposure to this compound can cause eye, nose, and throat irritation, as well as headaches and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene is a versatile compound and has many advantages for use in laboratory experiments. It is a good solvent for organic and inorganic compounds, and it is a relatively non-toxic and non-irritating material. It is also relatively low cost and easy to obtain. The main limitation of this compound is that it is a relatively volatile material, which means that it can evaporate quickly and should be stored in a sealed container.
Orientations Futures
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene has potential applications in the fields of materials science and pharmaceuticals. It can be used as a precursor for the synthesis of polymers, such as poly(butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene), which has potential applications in the field of materials science. This compound can also be used as a solvent for organic reactions, such as the synthesis of pharmaceuticals, such as the anti-inflammatory drug ibuprofen. This compound could also be used in the development of new solvents for organic reactions, or as a reagent in the synthesis of other compounds. Additionally, further research could be conducted to explore the potential health effects of exposure to this compound.
Méthodes De Synthèse
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene can be synthesized from the reaction of butyl bromide and 2-butoxy-1,1,2,2-tetrafluoroethylbenzene in the presence of a strong base such as NaOH or KOH. The reaction is carried out in a solvent such as methanol or ethanol. The reaction is exothermic and the reaction time is typically between 1-2 hours. The reaction yields a clear, colorless solution of this compound.
Propriétés
IUPAC Name |
1-butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F4O2/c1-3-5-11-21-14-9-7-13(8-10-14)15(17,18)16(19,20)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILQFGFVHUMSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C(OCCCC)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)
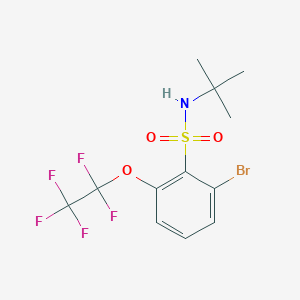

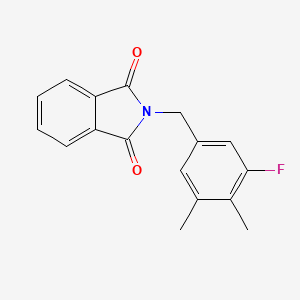

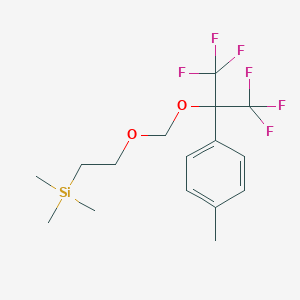

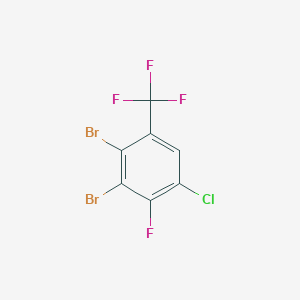
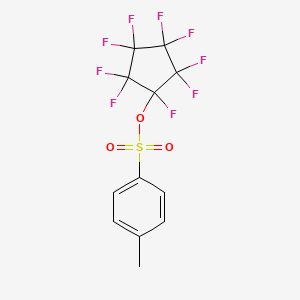
![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)

